Cas no 959236-89-6 (2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid is a protected azetidine derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which enhances its utility in peptide synthesis and other organic transformations. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The azetidine ring contributes to conformational rigidity, making it valuable in medicinal chemistry for designing constrained analogs. The acetic acid side chain offers further functionalization potential, enabling coupling reactions or derivatization. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, where controlled deprotection and structural stability are critical. Its well-defined reactivity and stability make it a reliable intermediate in complex synthetic pathways.
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid structure
959236-89-6 structure
Product Name:2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid
CAS No:959236-89-6
MF:C20H19NO4
MW:337.369165658951
MDL:MFCD02179124
CID:859018
PubChem ID:45073938
Update Time:2025-11-03

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid Chemical and Physical Properties

Names and Identifiers

    • N-FMOC-3-AZETIDINE ACETIC ACID
    • 1-Fmoc-3-azetidine acetic acid
    • 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid
    • EN300-657426
    • CS-0312432
    • 2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidin-3-yl)acetic acid
    • A50758
    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)aceticacid
    • Z1238700665
    • AKOS013929019
    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid
    • AB91838
    • 959236-89-6
    • MDL: MFCD02179124
    • Inchi: 1S/C20H19NO4/c22-19(23)9-13-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
    • InChI Key: RKRHXPLYZMPRAA-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(CC(=O)O)C1)=O

Computed Properties

  • Exact Mass: 337.13100
  • Monoisotopic Mass: 337.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 494
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84000
  • LogP: 3.27990

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid Pricemore >>

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2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:959236-89-6)2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid
Order Number:A1095690
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):175.0
Email:sales@amadischem.com

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid Related Literature

Additional information on 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid

Introduction to 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid (CAS No. 959236-89-6)

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid (CAS No. 959236-89-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Azetidine-3-acetic acid, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structural features and functional groups make it an essential building block in the development of novel therapeutic agents.

The core structure of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid consists of an azetidine ring, a four-membered heterocyclic compound, which is substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the nitrogen atom and an acetic acid moiety at the 3-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, making this compound particularly useful in the synthesis of complex peptides and peptidomimetics.

Recent advancements in medicinal chemistry have highlighted the importance of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid in the development of drugs targeting various diseases. For instance, studies have shown that compounds derived from this intermediate exhibit potent activity against bacterial infections, particularly those caused by multidrug-resistant strains. The azetidine ring, with its inherent rigidity and ability to mimic peptide bonds, has been shown to enhance the pharmacological properties of these compounds, such as improved stability and reduced susceptibility to enzymatic degradation.

In addition to its applications in antibiotic development, 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid has also been explored for its potential in cancer therapy. Research has demonstrated that certain derivatives of this compound can selectively target and inhibit key enzymes involved in cancer cell proliferation and metastasis. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of Fmoc-Azetidine-3-acetic acid effectively inhibited the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and angiogenesis.

The versatility of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid extends beyond its use as a synthetic intermediate. It has also been utilized in the development of diagnostic tools and imaging agents. The Fmoc group can be easily modified to incorporate various functional groups, such as fluorescent labels or radiolabels, making it suitable for applications in bioimaging and drug delivery systems. This flexibility has led to its use in the design of probes for detecting specific biomarkers associated with various diseases.

The synthesis of 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid typically involves several steps, including the formation of the azetidine ring and the introduction of the Fmoc protecting group. One common synthetic route involves the reaction of 3-bromopropionic acid with azetidine followed by protection with Fmoc chloride. The resulting compound can then be further modified through various chemical transformations to produce a wide range of derivatives with diverse biological activities.

In conclusion, 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid (CAS No. 959236-89-6) is a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it an essential building block for the synthesis of bioactive molecules, peptides, and peptidomimetics. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:959236-89-6)2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]acetic acid
A1095690
Purity:99%
Quantity:1g
Price ($):175.0
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